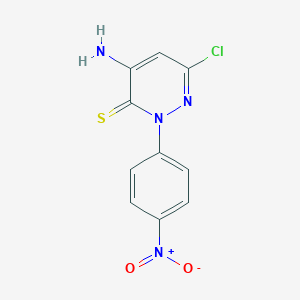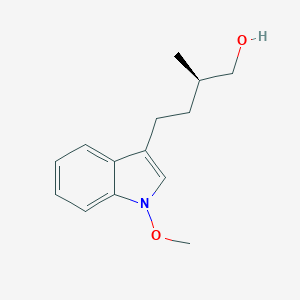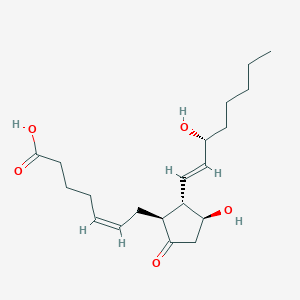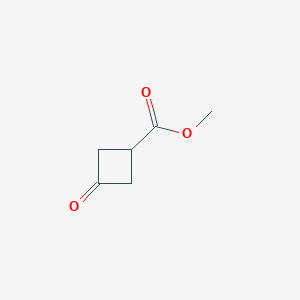![molecular formula C12H16N2 B044651 Spiro[indoline-3,4'-piperidine] CAS No. 171-75-5](/img/structure/B44651.png)
Spiro[indoline-3,4'-piperidine]
Übersicht
Beschreibung
“Spiro[indoline-3,4’-piperidine]” is a type of spiro-heterocyclic compound . These compounds are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have been found to have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Synthesis Analysis
The synthesis of “Spiro[indoline-3,4’-piperidine]” derivatives has been performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . This methodology has been noted for its mild and neutral reaction media, short reaction times, high yields, and operational simplicity .
Molecular Structure Analysis
Spiro[indoline-3,4’-piperidine] is a spirocyclic compound, defined as a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Spiro[indoline-3,4’-piperidine]” derivatives have been performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . This process is noted for its high yields and operational simplicity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocyclic Compounds
Spiro[indoline-3,4’-piperidine] serves as a key scaffold in the synthesis of spirocyclic compounds. These structures are central to numerous bioactive molecules and pharmaceuticals. A notable method involves the Ag(i)/PPh3-catalyzed diastereoselective synthesis of spiro[indole-3,4’-piperidine] derivatives . This process utilizes cycloisomerizations of tryptamine-ynamides to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner.
Drug Design and Discovery
The inherent three-dimensional nature of spiro[indoline-3,4’-piperidine] makes it an attractive target in drug design and discovery. Its ability to project functionalities in all three dimensions allows for the creation of molecules with significant bioactivity against various diseases, including cancer, microbial infections, and other health conditions .
Antimicrobial and Antifungal Applications
Compounds derived from spiro[indoline-3,4’-piperidine] have shown promising results as antimicrobial and antifungal agents. They exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi, offering potential for the development of new antibiotics and antifungals .
Wirkmechanismus
Target of Action
Spiro[indoline-3,4’-piperidine] has been identified to interact with several targets. One of the primary targets is the Vesicular Acetylcholine Transporter (VAChT) . VAChT plays a crucial role in cholinergic neurotransmission by packaging acetylcholine into vesicles for release into the synaptic cleft . Additionally, it has been suggested that spiro[indoline-3,4’-piperidine] derivatives may act as inhibitors of the receptor tyrosine kinase c-Met , which plays a significant role in cell growth, survival, and migration .
Mode of Action
The interaction of Spiro[indoline-3,4’-piperidine] with its targets involves complex biochemical processes. For instance, in the case of VAChT, Spiro[indoline-3,4’-piperidine] acts as a ligand, binding to the transporter and affecting its function . The exact nature of this interaction and the resulting changes in the function of VAChT are still under investigation . In the case of c-Met, Spiro[indoline-3,4’-piperidine] derivatives are believed to inhibit the kinase activity, thereby affecting signal transduction .
Biochemical Pathways
The action of Spiro[indoline-3,4’-piperidine] affects several biochemical pathways. By interacting with VAChT, it impacts the cholinergic neurotransmission pathway . The inhibition of c-Met affects various downstream signaling pathways involved in cell growth and survival . .
Result of Action
The molecular and cellular effects of Spiro[indoline-3,4’-piperidine]'s action depend on its specific targets. By interacting with VAChT, it can potentially affect neurotransmission . The inhibition of c-Met can lead to decreased cell growth and survival . .
Safety and Hazards
Zukünftige Richtungen
Spiro[indoline-3,4’-piperidine] and related spiro-heterocyclic compounds are important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their diverse biological and pharmacological activities . Therefore, the future directions in this field could involve the development of novel synthetic procedures to create new therapeutic agents .
Eigenschaften
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKGUPCKJSSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472652 | |
| Record name | spiro[indoline-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indoline-3,4'-piperidine] | |
CAS RN |
171-75-5 | |
| Record name | spiro[indoline-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The spiro[indoline-3,4'-piperidine] scaffold exhibits a rigid, three-dimensional structure that can be readily functionalized. This structural complexity allows for specific interactions with a variety of biological targets. For example, the presence of an aryl group at the 1-position of the spiro[indoline-3,4'-piperidine] ring system has been shown to be crucial for the antidepressant activity of certain derivatives. [] Additionally, the introduction of various substituents on the indoline and piperidine rings can modulate the compound's potency, selectivity, and pharmacokinetic properties.
A: Research indicates that introducing an aminopyridyl or pyrazinyl substituent at the 6-position of the spiro[indoline-3,4'-piperidine] core, along with specific substitutions on the piperidine nitrogen, significantly enhances its inhibitory activity against c-Met and ALK. [] Specifically, compound 6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) emerged as a potent and selective dual inhibitor, demonstrating promising in vivo efficacy in gastric carcinoma models. []
A: Several innovative synthetic routes have been developed to access this scaffold. One approach involves a guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls. [] This method allows for the efficient construction of the spirocyclic system. Another strategy utilizes a silver triflate/triphenylphosphine-catalyzed tandem cyclization of tryptamine-ynesulfonamides, leading to the diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives. [] Additionally, gold- and silver-catalyzed intramolecular cyclizations of indolylcyclopropenes have been reported as a divergent approach to access both azepinoindoles and spiro[indoline-3,4'-piperidine] derivatives. []
ANone: While the provided abstracts do not explicitly mention detailed computational studies, such techniques could be valuable for understanding the binding modes of these compounds with their targets. Molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the structural features governing potency, selectivity, and pharmacokinetic properties, guiding further optimization efforts.
A: Beyond their potential as anticancer agents, spiro[indoline-3,4'-piperidine] derivatives have shown promise as antidepressants. Specifically, 1-aryl substituted analogs exhibit potent activity in various preclinical models of depression, suggesting their potential therapeutic utility in this area. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)


